molecular formula C15H17N3O3S B2529613 N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide CAS No. 692746-38-6

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2529613
CAS No.: 692746-38-6
M. Wt: 319.38
InChI Key: UNAUKXSHEWRIAH-UHFFFAOYSA-N
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Description

N-[4-(Propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core linked to a phenyl ring substituted with a propan-2-ylsulfamoyl group. The sulfamoyl group contributes to hydrogen-bonding interactions with biological targets, while the pyridine moiety enhances aromatic stacking and solubility properties .

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)14-5-3-13(4-6-14)17-15(19)12-7-9-16-10-8-12/h3-11,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAUKXSHEWRIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 4-isopropylsulfonylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Pyridine-4-carboxamide Derivatives

  • N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide hydrochloride (CAS 61876-25-3): Structural variation: The phenyl ring is substituted with a bulky adamantyl group instead of sulfamoyl.
  • N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide :
    • Structural variation : Two isopropyl groups at the 2- and 6-positions of the phenyl ring.
    • Impact : Increased steric hindrance may limit rotational freedom, affecting conformational adaptability in target binding .

Sulfamoyl-Substituted Analogs

  • N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]pyridine-4-carboxamide (Compound 15): Structural variation: Sulfamoyl group modified to an oxido-λ⁶-sulfanylidene moiety with a 4-methylphenyl substituent. Impact: Altered electronic properties due to the sulfoximine group may influence binding kinetics .
  • 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide: Structural variation: Dimethylsulfamoyl group and fused thienopyridine system.

Kinase Inhibition Profiles

  • Target Compound: No direct kinase inhibition data reported in evidence.
  • Analog Compounds: Compound 14d (from ): Exhibited PI3Kα inhibition (IC₅₀ < 100 nM), comparable to GDC-0941 (positive control). The thiopyrano[4,3-d]pyrimidin moiety likely enhances ATP-binding pocket interactions . Compound 12h (from ): Demonstrated potent PI3Kα inhibition, suggesting that sulfamoyl-linked pyridine carboxamides are viable kinase inhibitors .

Cytotoxicity Profiles

  • Target Compound : Cytotoxicity data unavailable.
  • Analog Compounds :
    • Compounds 14a–14g (): Tested against A549, PC-3, and MCF-7 cell lines. IC₅₀ values ranged from 0.5–10 μM, with halogenated aryl groups (e.g., 14e, 14f) showing superior activity due to increased electrophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors H-Bond Acceptors
Target Compound ~335.4 2.8 2 5
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide 368.9 4.1 1 3
Compound 14d () 612.6 3.5 3 9

Key Observations :

  • Bulkier substituents (e.g., adamantyl) increase molecular weight and lipophilicity.
  • Halogenated analogs (e.g., 14e, 14f) exhibit higher cytotoxicity, correlating with lower LogP and enhanced membrane permeability .

Biological Activity

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is a chemical compound characterized by a unique structure that includes a pyridine ring and a sulfonamide group. Its molecular formula is C15H17N3O3S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a carboxamide group. This structural arrangement is critical for its biological activity.

PropertyValue
Molecular FormulaC15H17N3O3S
Molecular Weight319.38 g/mol
IUPAC NameN-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
CAS Number692746-38-6

The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide primarily involves its interaction with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects, particularly in inflammatory diseases.

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. Research into related sulfonamide compounds has shown that they can effectively reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Research Findings:
A recent study demonstrated that similar compounds could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide, it is useful to compare it with structurally related compounds.

CompoundBiological ActivityMIC (μg/mL)
N-[4-(methylsulfamoyl)phenyl]pyridine-4-carboxamideAntibacterial12.5
N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamideModerate antibacterial25
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamidePotentially high activityTBD

Synthesis and Industrial Applications

The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 4-isopropylsulfonylbenzoic acid in the presence of coupling agents like DCC and catalysts such as DMAP. This process highlights its potential for large-scale production in pharmaceutical applications .

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